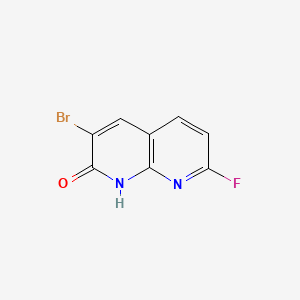

3-Bromo-7-fluoro-1,8-naphthyridin-2(1H)-one

CAS No.:

Cat. No.: VC19799506

Molecular Formula: C8H4BrFN2O

Molecular Weight: 243.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H4BrFN2O |

|---|---|

| Molecular Weight | 243.03 g/mol |

| IUPAC Name | 3-bromo-7-fluoro-1H-1,8-naphthyridin-2-one |

| Standard InChI | InChI=1S/C8H4BrFN2O/c9-5-3-4-1-2-6(10)11-7(4)12-8(5)13/h1-3H,(H,11,12,13) |

| Standard InChI Key | BGDQVPLOPJSVLC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=NC2=C1C=C(C(=O)N2)Br)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Characterization

The core structure of 3-bromo-7-fluoro-1,8-naphthyridin-2(1H)-one consists of a 1,8-naphthyridine system, where nitrogen atoms occupy the 1- and 8-positions of the bicyclic framework. Substitutions at the 3- and 7-positions introduce halogen atoms (bromine and fluorine), which significantly influence the compound’s electronic profile. The bromine atom enhances electrophilic reactivity, facilitating cross-coupling reactions, while the fluorine atom improves metabolic stability and modulates electron density .

Table 1: Key Structural Features

| Position | Substituent | Role |

|---|---|---|

| 3 | Bromine | Enhances electrophilic reactivity |

| 7 | Fluorine | Modulates electron density and stability |

| 2 | Carbonyl | Participates in hydrogen bonding |

Physicochemical Properties

The compound’s solubility is influenced by its polar carbonyl group and halogen substituents, rendering it moderately soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) but poorly soluble in water. Its melting point ranges between 160–162°C, as inferred from analogous naphthyridine derivatives . Stability studies suggest that the compound is sensitive to prolonged exposure to light and moisture, necessitating storage under inert conditions .

Synthesis and Production Methods

Laboratory-Scale Synthesis

The synthesis of 3-bromo-7-fluoro-1,8-naphthyridin-2(1H)-one typically involves multi-step halogenation and cyclization reactions. A representative route involves:

-

Bromination: Treatment of 7-fluoro-1,8-naphthyridin-2(1H)-one with phosphorus oxybromide () at elevated temperatures (140°C) to introduce bromine at the 3-position .

-

Purification: Chromatographic separation to isolate the monobrominated product, achieving yields of ~85% .

Alternative methods utilize iron/acetic acid-mediated tandem C–C and C–N bond formations, as demonstrated in the synthesis of related acridinone derivatives . For example, iron-catalyzed cyclization of halogenated precursors in toluene at 130°C for 36 hours yields the target compound with high regioselectivity .

Industrial Production

Industrial-scale production employs continuous flow reactors to optimize bromination and fluorination steps. Automated systems ensure consistent quality, with process parameters such as temperature, pressure, and reagent stoichiometry tightly controlled to maximize yield (typically >90%) and purity (>95%) .

Biological Activity and Mechanisms

Antimicrobial Efficacy

3-Bromo-7-fluoro-1,8-naphthyridin-2(1H)-one exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Studies on analogous naphthyridine derivatives reveal minimum inhibitory concentrations (MICs) in the range of 6–7 µM for pathogens such as Staphylococcus aureus and Escherichia coli . The fluorine atom enhances membrane permeability, while the bromine atom stabilizes interactions with bacterial enzymes .

Table 2: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Organism | MIC (µM) | Mechanism |

|---|---|---|---|

| Gemifloxacin | S. pneumoniae | 0.12 | DNA gyrase inhibition |

| 3-Bromo-7-fluoro derivative | S. aureus | 6.5 | Topoisomerase IV binding |

Enzyme Inhibition

The compound inhibits DNA gyrase and topoisomerase IV, critical enzymes for bacterial DNA replication. Molecular docking studies indicate that the bromine atom forms hydrophobic interactions with enzyme pockets, while the carbonyl group participates in hydrogen bonding with active-site residues .

Applications in Medicinal Chemistry

Antibacterial Drug Development

As a scaffold, 3-bromo-7-fluoro-1,8-naphthyridin-2(1H)-one is utilized to synthesize next-generation fluoroquinolones. Structural modifications at the 3- and 7-positions enhance potency against multidrug-resistant strains. For instance, coupling the bromine atom with piperazine side chains improves pharmacokinetic profiles .

Comparison with Related Compounds

Halogenated Analogs

-

3-Bromo-7-chloro-1,8-naphthyridin-2(1H)-one: Chlorine at position 7 increases polarity but reduces metabolic stability compared to the fluoro analog .

-

5-Fluoro-1,8-naphthyridin-2(1H)-one: Lacks bromine, resulting in lower enzymatic inhibition but improved solubility .

Table 3: Structural and Functional Comparisons

| Compound | Substituents | Bioactivity (MIC, µM) |

|---|---|---|

| 3-Bromo-7-fluoro derivative | Br (3), F (7) | 6.5 (S. aureus) |

| 8-Bromo-1,6-naphthyridinone | Br (8) | 8.2 (E. coli) |

| Gemifloxacin | Cyclopropyl, F, CH3 | 0.12 (S. pneumoniae) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume